4-Hydroxy-6-((1-butyl)heptyl)-2H-pyran-2-one
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Overview
Description
4-Hydroxy-6-((1-butyl)heptyl)-2H-pyran-2-one is a heterocyclic organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-((1-butyl)heptyl)-2H-pyran-2-one typically involves the condensation of appropriate aldehydes with active methylene compounds under basic conditions. One common method is the Knoevenagel condensation, where the aldehyde reacts with a compound like malonic acid or its derivatives in the presence of a base such as piperidine or pyridine . The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the pyranone ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-6-((1-butyl)heptyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyranone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyranone ring can be substituted with various functional groups through reactions like halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of 4-oxo-6-((1-butyl)heptyl)-2H-pyran-2-one.
Reduction: Formation of 4-hydroxy-6-((1-butyl)heptyl)-2H-pyran-2-ol.
Substitution: Formation of halogenated derivatives like 4-bromo-6-((1-butyl)heptyl)-2H-pyran-2-one.
Scientific Research Applications
4-Hydroxy-6-((1-butyl)heptyl)-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-((1-butyl)heptyl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways such as the MAP kinase pathway, which is involved in cell growth and differentiation. The exact mechanism can vary depending on the specific biological context and the target organism.
Comparison with Similar Compounds
4-Hydroxy-6-((1-butyl)heptyl)-2H-pyran-2-one can be compared with other similar compounds to highlight its uniqueness:
4-Hydroxy-2-quinolone: Both compounds have a hydroxyl group and a heterocyclic ring, but 4-Hydroxy-2-quinolone has a nitrogen atom in the ring, which gives it different chemical properties and biological activities.
4-Hydroxycoumarin: This compound also has a hydroxyl group at the 4-position, but it belongs to the coumarin class and has different applications, particularly as an anticoagulant.
Properties
CAS No. |
90632-46-5 |
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Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
4-hydroxy-6-undecan-5-ylpyran-2-one |
InChI |
InChI=1S/C16H26O3/c1-3-5-7-8-10-13(9-6-4-2)15-11-14(17)12-16(18)19-15/h11-13,17H,3-10H2,1-2H3 |
InChI Key |
TZOCGXVDSXCGTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)C1=CC(=CC(=O)O1)O |
Origin of Product |
United States |
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